1-(4-(Dimethylamino)phenyl)ethane-1,2-diol
Description
Contextualization within Substituted Ethane-1,2-diol Chemistry and Diarylethane Derivatives Research
The chemistry of 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol is fundamentally rooted in the reactivity of its core structures: the substituted ethane-1,2-diol and the diarylethane-like framework.
Substituted Ethane-1,2-diol Chemistry: Ethane-1,2-diols, also known as vicinal diols or glycols, are a significant class of compounds in organic synthesis. Their synthesis is well-established, with common methods including the dihydroxylation of alkenes using reagents like potassium permanganate (B83412) or osmium tetroxide, or the hydrolysis of epoxides. quora.com The presence of adjacent hydroxyl groups allows for characteristic reactions, making them versatile synthetic intermediates. smolecule.com
Key reactions involving the diol moiety include:
Oxidation: The hydroxyl groups can be oxidized to form various products. Mild oxidation may yield α-hydroxy ketones or aldehydes, while strong oxidizing agents can cause oxidative cleavage of the carbon-carbon bond between the hydroxyl groups, yielding ketones, aldehydes, or carboxylic acids depending on the substitution pattern. smolecule.com
Esterification: The hydroxyl groups readily react with carboxylic acids or their derivatives to form mono- or di-esters. smolecule.com
Protection: The diol can be protected by forming cyclic acetals or ketals, which is a common strategy in multi-step synthesis to prevent unwanted reactions of the hydroxyl groups.
Substitution: In recent years, methods for the selective monoamination of 1,2-diols using transition metal catalysts (e.g., nickel or ruthenium) have been developed, providing an atom-economical route to valuable β-amino alcohols. acs.org
The phenyl and dimethylamino substituents on the ethane-1,2-diol backbone in the target molecule influence the reactivity of the diol group through electronic and steric effects.
Diarylethane Derivatives Research: this compound can be considered a functionalized diarylethane derivative, a class of compounds characterized by two aryl groups attached to an ethane (B1197151) scaffold. smolecule.com This structural motif is of significant interest in materials science and medicinal chemistry. A closely related and extensively studied subclass is the diarylethenes. nih.gov
Diarylethenes are renowned for their photochromic properties, meaning they can undergo reversible structural changes upon exposure to specific wavelengths of light. mdpi.comresearchgate.net This "photoswitching" behavior leads to changes in color and other properties, making them promising for applications in optical data storage, molecular switches, and optoelectronic devices. mdpi.comnih.gov The performance of diarylethene derivatives, including their thermal stability and fatigue resistance, can be fine-tuned by introducing various substituents to the aryl rings. mdpi.commdpi.com While this compound is a diarylethane (a saturated ethane bridge) rather than a diarylethene (an unsaturated ethene bridge), its structural similarity places it within the broader research context of developing novel functional molecules based on the diaryl framework.
Significance of the Dimethylamino Phenyl Moiety in Advanced Organic Synthesis
The dimethylamino phenyl group, an aniline (B41778) derivative, is a critical functional component that imparts distinct reactivity to the molecule. The dimethylamino group is a powerful electron-donating group, which significantly influences the electronic properties of the phenyl ring and the molecule as a whole. researchgate.net
Electronic Effects and Reactivity: The nitrogen atom's lone pair of electrons in the dimethylamino group can be delocalized into the aromatic π-system. This has several important consequences for synthesis:
Activation of the Aromatic Ring: The increased electron density makes the phenyl ring highly activated towards electrophilic aromatic substitution reactions. Electrophiles will preferentially attack the positions ortho and para to the dimethylamino group.
Nucleophilicity: The dimethylamino group itself can act as a nucleophile. smolecule.com Furthermore, the electron-rich nature of the entire moiety enhances its ability to participate in reactions where it functions as a nucleophilic component.
Formation of Intermediates: The moiety is instrumental in various name reactions and syntheses. For example, compounds containing the N,N-dimethylaniline substructure are precursors in the Vilsmeier-Haack reaction for formylating aromatic rings and in the synthesis of various dyes. nih.gov The related compound para-dimethylaminobenzaldehyde (DMAB) is a versatile reagent used in the synthesis of Schiff bases and other heterocyclic compounds, demonstrating the synthetic utility of this functional group. globalresearchonline.net
The presence of the dimethylamino phenyl moiety in this compound makes it a multifunctional molecule. It combines the versatile chemistry of vicinal diols with the rich synthetic potential of a highly activated aromatic system, opening avenues for the creation of more complex molecular architectures, functional materials, and potentially biologically active compounds. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-6,10,12-13H,7H2,1-2H3 |
InChI Key |
LVMUWXSRVYKJPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Dimethylamino Phenyl Ethane 1,2 Diol
Chemo-selective Reduction Approaches to the Diol Framework
Chemo-selective reduction provides a direct pathway to the diol by targeting specific functional groups in precursor molecules. The primary strategies involve the reduction of α-hydroxy ketones or the direct formation of the vicinal diol from an alkene.
Reduction of Carbonyl Precursors
A common and straightforward method for synthesizing 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol is through the reduction of its corresponding α-hydroxy ketone precursor, 2-hydroxy-1-(4-(dimethylamino)phenyl)ethan-1-one. This transformation involves the conversion of a ketone functional group into a secondary alcohol, completing the diol structure.
Standard reducing agents are effective for this purpose. The choice of reagent can influence reaction conditions and safety considerations. chemguide.co.uk
Sodium borohydride (B1222165) (NaBH₄) : A milder reducing agent that is often preferred for its safety and compatibility with protic solvents like methanol (B129727) or ethanol.
Lithium aluminium hydride (LiAlH₄) : A much stronger and more reactive reducing agent. It requires anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water and alcohols. chemguide.co.uk
The general reaction involves treating the α-hydroxy ketone with the reducing agent, followed by an acidic workup to protonate the resulting alkoxide and yield the final diol product.
| Precursor | Reducing Agent | Typical Solvents | Key Characteristics |
| 2-hydroxy-1-(4-(dimethylamino)phenyl)ethan-1-one | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild, safe, tolerant of protic solvents |
| 2-hydroxy-1-(4-(dimethylamino)phenyl)ethan-1-one | Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Powerful, requires anhydrous conditions, reacts violently with protic solvents |
Strategies for Vicinal Diol Formation
An alternative approach is the direct dihydroxylation of an alkene. For the synthesis of this compound, the appropriate precursor is 4-(dimethylamino)styrene. This method creates the two hydroxyl groups simultaneously across the double bond.
A classic and reliable method for this transformation is the use of osmium tetroxide (OsO₄). libretexts.org This reagent reacts with the alkene in a concerted, syn-addition fashion to form a cyclic osmate ester intermediate. libretexts.org Subsequent hydrolysis of this intermediate cleaves the osmium-oxygen bonds to yield the vicinal diol. libretexts.org Due to the high cost and toxicity of osmium tetroxide, it is almost always used in catalytic amounts. skku.eduwikipedia.org A co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃Fe(CN)₆), is used in stoichiometric amounts to regenerate the Os(VIII) catalyst from the reduced Os(VI) species formed after hydrolysis, allowing the catalytic cycle to continue. skku.eduwikipedia.org This process is known as the Upjohn dihydroxylation when NMO is used. organic-chemistry.org
The reaction proceeds via syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. libretexts.org
Direct Alkylation and Substitution Routes
While less commonly documented for this specific compound compared to reduction and dihydroxylation, synthetic routes involving direct alkylation or substitution are theoretically plausible. Such a strategy might involve a multi-step sequence starting from a simpler aromatic precursor, such as 4-(dimethylamino)phenol. This would necessitate the introduction of the two-carbon diol side chain through a series of reactions, for instance, via a Friedel-Crafts acylation followed by subsequent functional group manipulations. However, these routes are generally more complex and less atom-economical than the more direct methods described above.
Stereoselective Synthesis of this compound and its Enantiomers
As this compound is a chiral molecule, the synthesis of its individual enantiomers is of significant interest. Stereoselective methods employ chiral catalysts or enzymes to control the three-dimensional arrangement of the atoms, leading to a high excess of one enantiomer over the other.
Biocatalytic Strategies for Enantiopure Diol Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. researchgate.net
Ketoreductases (KREDs) : Chiral alcohols can be produced through the asymmetric reduction of prochiral ketones using ketoreductases. nih.gov Applying this to the synthesis of this compound, a specific KRED could be selected to reduce the precursor 2-hydroxy-1-(4-(dimethylamino)phenyl)ethan-1-one to either the (R)- or (S)-enantiomer of the diol with high enantiomeric excess (ee). The stereochemical outcome depends on the specific enzyme used.
Epoxide Hydrolases (EHs) : Another powerful biocatalytic strategy is the kinetic resolution of a racemic epoxide. This process can be adapted to an "enantioconvergent" synthesis. scispace.com The synthesis would begin with the epoxidation of 4-(dimethylamino)styrene to form racemic 4-(dimethylamino)styrene oxide. A specific epoxide hydrolase could then be used to hydrolyze both enantiomers of the epoxide to a single enantiomer of the diol. scispace.com This occurs because the enzyme attacks each epoxide enantiomer at a different carbon atom (regioselectivity), leading to the same chiral diol product from both paths. scispace.com For example, the enzyme might attack the (S)-epoxide at the benzylic carbon while attacking the (R)-epoxide at the terminal carbon, both pathways yielding the (R)-diol. scispace.com
Asymmetric Catalysis in Diol Formation
The most prominent method for the asymmetric catalytic synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.gov This powerful reaction is an extension of the osmium tetroxide-catalyzed dihydroxylation and provides reliable access to enantiomerically enriched diols from alkenes. wikipedia.orgorganic-chemistry.org
The key to the enantioselectivity is the addition of a chiral ligand derived from cinchona alkaloids. chem-station.com These ligands coordinate to the osmium center and create a chiral environment, directing the dihydroxylation to one of the two faces of the alkene. Two commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the re-oxidant (K₃Fe(CN)₆), and one of two pseudoenantiomeric ligands. wikipedia.orgwikipedia.orgnih.gov
AD-mix-α contains the ligand (DHQ)₂PHAL.
AD-mix-β contains the ligand (DHQD)₂PHAL.
For the synthesis of this compound from 4-(dimethylamino)styrene, the choice of AD-mix dictates which enantiomer is formed. The electron-donating dimethylamino group makes the styrene (B11656) derivative an electron-rich alkene, which is generally a good substrate for this reaction. wikipedia.orgalfa-chemistry.com
| Alkene Precursor | Reagent | Chiral Ligand | Expected Diol Enantiomer |
| 4-(dimethylamino)styrene | AD-mix-α | (DHQ)₂PHAL | (S)-1-(4-(Dimethylamino)phenyl)ethane-1,2-diol |
| 4-(dimethylamino)styrene | AD-mix-β | (DHQD)₂PHAL | (R)-1-(4-(Dimethylamino)phenyl)ethane-1,2-diol |
The reaction mechanism involves a [3+2] cycloaddition of the alkene to the chiral osmium-ligand complex, followed by hydrolysis to release the chiral diol and regenerate the catalyst. wikipedia.org This method is highly valued for its predictability, high yields, and excellent enantioselectivities.
Derivatization from Methoxy-Substituted Precursors via Demethylation
A common and powerful strategy in organic synthesis involves the use of a methoxy (B1213986) group as a protecting or directing group, which can later be converted into a more reactive hydroxyl group through demethylation. nih.gov The cleavage of the highly stable aryl methyl ether bond is a critical transformation that enables the synthesis of phenols from readily available methoxy-substituted precursors. nih.govrsc.org This approach can be hypothetically applied to the synthesis of this compound, likely through a multi-step sequence involving a key demethylation step.
A plausible synthetic pathway would begin with a methoxy-substituted precursor, such as 1-(4-methoxyphenyl)ethane-1,2-diol. This intermediate could be synthesized via the dihydroxylation of 4-methoxystyrene. The subsequent demethylation would yield 1-(4-hydroxyphenyl)ethane-1,2-diol. The final conversion of the phenolic hydroxyl group to a dimethylamino group would complete the synthesis.
The core of this methodology is the demethylation of the aryl methyl ether. A variety of reagents and conditions have been developed for this purpose, each with its own advantages and substrate scope. rsc.orgresearchgate.net Strong Brønsted acids like hydrogen bromide (HBr) and Lewis acids such as boron tribromide (BBr₃) are classical and effective reagents for this transformation. nih.gov More recently, methods utilizing thiolate ions have gained prominence. For instance, using an odorless long-chain thiol like dodecanethiol in the presence of sodium hydroxide (B78521) offers a more practical and less hazardous alternative to traditional thiol-based methods. nih.gov Another approach involves the in-situ generation of hydrogen iodide (HI) from iodocyclohexane (B1584034) in a solvent like dimethylformamide (DMF), which provides milder reaction conditions compared to using concentrated HI directly. rsc.orgresearchgate.net
The choice of demethylation agent is crucial and depends on the presence of other functional groups in the molecule. For a substrate like 1-(4-methoxyphenyl)ethane-1,2-diol, a reagent must be selected that does not interfere with the vicinal diol functionality.
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent Class | Specific Reagent(s) | Typical Conditions | Key Characteristics |
|---|---|---|---|
| Lewis Acids | Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temp. | Highly effective but very reactive and requires careful handling. |
| Brønsted Acids | Hydrogen Bromide (HBr) | Often in acetic acid, reflux. | Strong acid, harsh conditions may not be suitable for sensitive substrates. nih.gov |
| Thiolates | Sodium ethanethiolate, Dodecanethiol/NaOH | High temperatures in polar aprotic solvents (e.g., DMF). | Powerful nucleophilic cleavage; long-chain thiols reduce odor issues. nih.gov |
| Iodide-Based | Iodocyclohexane | In DMF, reflux. | In-situ generation of HI provides milder conditions. rsc.orgresearchgate.net |
| Lewis Acid/Thioether | AlCl₃ / Thioether | Inert solvent, low to room temperature. | A combination system for ether cleavage. google.com |
Cascade and Multi-Component Reaction Approaches to this compound
Modern synthetic chemistry increasingly favors processes that are efficient, atom-economical, and environmentally benign. Cascade reactions and multi-component reactions (MCRs) are two powerful strategies that align with these principles. nih.govnih.gov These reactions allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. nih.gov
A cascade reaction, also known as a tandem or domino reaction, is a process where multiple bond-forming events occur sequentially in a single pot without the addition of new reagents or catalysts after the initial step. A straightforward and widely used method for synthesizing vicinal diols is the dihydroxylation of an alkene. libretexts.orgorganic-chemistry.org The synthesis of this compound could be achieved through the dihydroxylation of 4-vinyl-N,N-dimethylaniline. This transformation, often carried out using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), can be viewed as a simple cascade where two C-O bonds are formed across the double bond in a concerted or near-concerted fashion. libretexts.org
Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov While MCRs are typically employed for the synthesis of more complex heterocyclic structures, the principles can be adapted for the construction of simpler acyclic molecules. A hypothetical MCR for the synthesis of the target diol could involve the coupling of a 4-(dimethylamino)phenyl precursor, such as 4-bromo-N,N-dimethylaniline, with a two-carbon synthon that provides the ethane-1,2-diol backbone. For example, a palladium-catalyzed coupling reaction could potentially be designed to assemble these fragments in one pot. rsc.org The development of novel MCRs is an active area of research, and designing a specific MCR for a target like this compound would represent an innovative synthetic approach.
Table 2: Comparison of Advanced Synthetic Strategies
| Strategy | Description | Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Cascade Reaction | Multiple bond-forming reactions occur sequentially in one pot without adding new reagents. nih.gov | High efficiency, reduced waste, step economy. | Dihydroxylation of 4-vinyl-N,N-dimethylaniline to form the vicinal diol in a single step. libretexts.org |
| Multi-Component Reaction (MCR) | Three or more reactants combine in a single operation to form a product containing atoms from all reactants. nih.gov | High atom economy, convergence, rapid generation of molecular complexity. | Hypothetical one-pot reaction of a 4-(dimethylamino)phenyl derivative with a C2 synthon for the diol moiety. |
These advanced synthetic methodologies offer powerful and efficient theoretical pathways to access this compound. While direct literature examples for this specific compound may be limited, the principles of demethylation, cascade reactions, and MCRs provide a robust framework for designing novel and effective synthetic routes.
Chemical Reactivity and Transformation Pathways of 1 4 Dimethylamino Phenyl Ethane 1,2 Diol
Oxidation Reactions of the Diol Functional Group
The 1,2-diol moiety of 1-(4-(dimethylamino)phenyl)ethane-1,2-diol is susceptible to various oxidation reactions, which can be broadly categorized into selective oxidation of one hydroxyl group or oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups.
Selective oxidation can yield the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-(dimethylamino)phenyl)ethan-1-one. This transformation can be achieved using various oxidizing agents. For analogous compounds like 1-phenylethane-1,2-diol, manganese-based catalysts in the presence of hydrogen peroxide have been shown to be effective for the selective oxidation of vicinal diols to α-hydroxy ketones. researchgate.net In the case of 1-phenyl-1,2-ethanediol, this reaction yielded the α-hydroxyketone with a 50% yield. researchgate.net Given the structural similarity, a comparable reactivity can be expected for this compound. The presence of the electron-donating dimethylamino group may influence the reaction rate and selectivity.
Another significant oxidation pathway is the oxidative cleavage of the vicinal diol. This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of carbonyl compounds. libretexts.orgmasterorganicchemistry.com Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly employed for this transformation. libretexts.org For this compound, oxidative cleavage would be expected to yield 4-(dimethylamino)benzaldehyde (B131446) and formaldehyde. This reaction is a two-step alternative to ozonolysis for the cleavage of a carbon-carbon single bond. libretexts.org
| Reaction Type | Reagent | Product(s) for this compound | Reference |
|---|---|---|---|
| Selective Oxidation | Manganese catalyst with H₂O₂ | 2-hydroxy-1-(4-(dimethylamino)phenyl)ethan-1-one | researchgate.net |
| Oxidative Cleavage | Periodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄) | 4-(dimethylamino)benzaldehyde and Formaldehyde | libretexts.orgmasterorganicchemistry.com |
Esterification and Etherification Reactions of Hydroxyl Groups
The hydroxyl groups of this compound can undergo esterification and etherification reactions, typical for alcohols.
Esterification involves the reaction of the diol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, to form an ester. chemguide.co.ukchemguide.co.uk The reaction with a carboxylic acid is typically catalyzed by a strong acid like sulfuric acid. chemguide.co.uk Alternatively, the use of more reactive acyl chlorides can lead to a vigorous reaction at room temperature, producing the corresponding ester and hydrogen chloride. chemguide.co.ukchemguide.co.uk Depending on the stoichiometry of the acylating agent, either a mono- or di-ester can be formed.
Etherification , the formation of an ether, can be accomplished through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For this compound, selective mono-etherification or di-etherification could be achieved by controlling the reaction conditions and the amount of base and alkylating agent used. The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.org
| Reaction Type | General Reactants | Potential Products from this compound | Reference |
|---|---|---|---|
| Esterification | Carboxylic acid (acid catalyst) or Acyl chloride | Mono- or di-esters | chemguide.co.ukchemguide.co.uk |
| Etherification (Williamson) | Strong base followed by Alkyl halide | Mono- or di-ethers | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
Nucleophilic Substitution Reactions Involving the Dimethylamino Group
The dimethylamino group in this compound can participate in nucleophilic substitution reactions. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. However, the aromatic ring generally does not undergo nucleophilic substitution unless activated by strong electron-withdrawing groups, which are absent in this molecule. learncbse.in
The nucleophilicity of the nitrogen in the dimethylamino group is influenced by the electronic properties of the rest of the molecule. The methyl groups are electron-donating, which increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to aniline (B41778). learncbse.in
Reactions involving the dimethylamino group as a nucleophile are more likely to occur at an external electrophilic center. For example, it can react with strong electrophiles. However, direct nucleophilic substitution on the aromatic ring to displace the dimethylamino group is generally difficult. In some specific cases, such as with highly activated quinoline (B57606) systems, the dimethylamino group can act as a leaving group in a nucleophilic aromatic substitution reaction. nih.gov
Photoinduced Reactions and Electron Transfer Processes
The presence of the electron-rich N,N-dimethylaniline moiety makes this compound susceptible to photoinduced reactions, particularly those involving electron transfer.
Photoinduced Retropinacol Rearrangements
While not specifically documented for this compound, related compounds undergo photoinduced retropinacol-type reactions. This reaction involves the cleavage of the central carbon-carbon bond of the 1,2-diol upon photoexcitation. This transformation is often initiated by a photoinduced electron transfer process. nih.gov
Radical Cation Generation and Subsequent Reactivity
Upon photoexcitation, N,N-dimethylaniline and its derivatives are known to undergo single electron transfer (SET) to a suitable acceptor, forming a radical cation. nih.govnih.govacs.org The N,N-dimethylaniline radical cation is a key intermediate in many photochemical reactions. nih.govnih.gov This radical cation is a transient species with a short lifetime. nih.govnih.gov The formation of the radical cation can be followed by various reactions, including proton transfer. acs.org The subsequent reactivity of the generated radical cation can lead to a variety of products, including those resulting from cyclization reactions in the presence of suitable reaction partners. researchgate.net
| Reaction Type | Key Intermediate | Subsequent Reactivity | Reference |
|---|---|---|---|
| Photoinduced Electron Transfer | N,N-dimethylaniline radical cation | Proton transfer, Cyclization | nih.govnih.govacs.orgresearchgate.net |
| Photoinduced Retropinacol Rearrangement | Excited state of the diol | C-C bond cleavage | nih.gov |
Rearrangement Reactions of the 1,2-Diol System
One of the most characteristic reactions of 1,2-diols is the pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone or an aldehyde. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the formation of a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com
The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. wikipedia.orgmasterorganicchemistry.com Subsequently, a 1,2-migration of a group from the adjacent carbon to the carbocation center occurs, leading to a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl compound. wikipedia.org
In the case of an unsymmetrical diol like this compound, the regioselectivity of the rearrangement is determined by the relative stability of the initially formed carbocation. chemistrysteps.com Protonation and loss of the hydroxyl group at the benzylic position (C1) would lead to a benzylic carbocation, which is stabilized by resonance with the phenyl ring. The electron-donating dimethylamino group at the para position further stabilizes this carbocation. Loss of the hydroxyl group at C2 would result in a primary carbocation, which is significantly less stable. Therefore, the formation of the benzylic carbocation is highly favored.
Following the formation of the more stable carbocation, a group from the adjacent carbon migrates. The relative migratory aptitude of different groups generally follows the order: aryl > H > alkyl. pw.live In the case of the benzylic carbocation of this compound, a hydride shift from the adjacent carbon would lead to the formation of 1-(4-(dimethylamino)phenyl)ethan-1-one.
| Key Step | Description | Governing Factor | Reference |
|---|---|---|---|
| Carbocation Formation | Protonation of a hydroxyl group and loss of water. | Formation of the most stable carbocation. | wikipedia.orgchemistrysteps.com |
| 1,2-Migration | Shift of a group to the carbocation center. | Migratory aptitude of the groups (aryl > H > alkyl). | pw.live |
Metal-Catalyzed Transformations and Coupling Reactions of this compound
The reactivity of this compound in metal-catalyzed transformations is influenced by its two primary functional groups: the vicinal diol and the electron-rich dimethylaminophenyl moiety. While specific catalytic studies on this exact molecule are not extensively documented, a comprehensive understanding of its potential transformations can be extrapolated from research on analogous aryl-substituted 1,2-diols and compounds featuring the N,N-dimethylaniline scaffold. These reactions primarily involve the diol undergoing oxidative cleavage, deoxydehydration, or amination, and the aromatic ring participating in C-H activation and cross-coupling reactions, where the dimethylamino group can act as a directing group.
Oxidative Cleavage of the Diol
A significant transformation of 1,2-diols is the metal-catalyzed oxidative cleavage of the carbon-carbon bond, which can yield aldehydes, ketones, or carboxylic acids. rsc.org This reaction is a valuable synthetic tool, and various metal catalysts have been shown to be effective for this purpose. For a substrate like this compound, this reaction would be expected to cleave the C1-C2 bond of the ethane-1,2-diol chain.
Iron-based catalysts, for instance, have been employed for the oxidative C-C bond cleavage of 1,2-diols using hydrogen peroxide as the oxidant. rsc.org Similarly, atomically dispersed cobalt catalysts have demonstrated efficacy in the aerobic oxidative cleavage of internal 1,2-diols to aldehydes under mild conditions. researchgate.net Copper-catalyzed systems have also been developed for the aerobic oxidative cleavage of 1,2-diols to aldehydes. nih.gov The application of these catalytic systems to this compound would likely result in the formation of 4-(dimethylamino)benzaldehyde and formaldehyde.
Table 1: Metal-Catalyzed Oxidative Cleavage of 1,2-Diols
| Catalyst | Oxidant | Typical Substrate | Product | Reference |
|---|---|---|---|---|
| Inorganic-ligand supported iron catalyst | Hydrogen peroxide | 1,2-diols | Carboxylic acids or ketones | rsc.org |
| Atomically dispersed cobalt on nitrogen-doped carbon | Air | Internal 1,2-diols | Aldehydes | researchgate.net |
| Copper(I) chloride | Air | 1,2-diols | Aldehydes | nih.gov |
Deoxydehydration and Dehydration of the Diol
Another important metal-catalyzed transformation for vicinal diols is deoxydehydration (DODH), which converts the diol to an alkene. royalsocietypublishing.orgrsc.org This reaction is typically catalyzed by early transition metal-oxo complexes, such as those of rhenium, molybdenum, and vanadium, and requires a sacrificial reductant. researchgate.net For this compound, DODH would yield 4-(dimethylamino)styrene.
In addition to DODH, photocatalyzed dehydration of 1-aryl-1,2-ethanediols to form methyl ketones has been reported. researchgate.net This type of reaction proceeds via a redox-neutral pathway and offers a mild alternative to traditional dehydration methods. Applied to this compound, this would be expected to produce 1-(4-(dimethylamino)phenyl)ethan-1-one.
C-N Bond Forming Reactions
The diol functionality can also be a site for C-N bond formation. Nickel-catalyzed selective monoamination of 1,2-diols has been developed to synthesize β-amino alcohols. acs.org This reaction proceeds through an acceptorless dehydrogenative coupling pathway. The reaction of this compound with an aniline derivative under these conditions could selectively yield a β-amino alcohol.
C-H Activation and Coupling Reactions Directed by the Dimethylamino Group
The dimethylamino group on the phenyl ring can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position. While the dimethylamino group is generally a weak directing group for late transition metals due to the formation of an unstable four-membered cyclometalated intermediate, certain catalytic systems have overcome this limitation. rsc.org
For instance, a cationic half-sandwich yttrium catalyst has been shown to effectively catalyze the ortho-selective C-H addition of N,N-dimethylanilines to alkenes. rsc.org This provides a direct and atom-economical route to ortho-alkylated aniline derivatives. The application of such a catalyst to this compound could lead to the introduction of an alkyl group at the position ortho to the dimethylamino group.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental in forming arylamines. nih.govacs.org While this reaction is typically used to form the C-N bond of the dimethylaminophenyl group itself, the stability and electronic properties of this moiety are well-established within these catalytic cycles.
Table 2: Potential Metal-Catalyzed Transformations of this compound
| Reaction Type | Functional Group Involved | Potential Product | Catalyst Type | Reference for Analogy |
|---|---|---|---|---|
| Oxidative Cleavage | ethane-1,2-diol | 4-(dimethylamino)benzaldehyde | Fe, Co, Cu | rsc.orgresearchgate.netnih.gov |
| Deoxydehydration (DODH) | ethane-1,2-diol | 4-(dimethylamino)styrene | Re, Mo, V | royalsocietypublishing.orgrsc.orgresearchgate.net |
| Photocatalytic Dehydration | ethane-1,2-diol | 1-(4-(dimethylamino)phenyl)ethan-1-one | Photocatalyst (e.g., Eosin Y) | researchgate.net |
| Selective Monoamination | ethane-1,2-diol | β-amino alcohol derivative | Ni | acs.org |
| ortho-C-H Alkylation | dimethylaminophenyl | ortho-alkylated derivative | Y | rsc.org |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 Dimethylamino Phenyl Ethane 1,2 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol, various NMR experiments are crucial for confirming its molecular structure and determining its stereochemistry.
Proton (¹H) NMR spectroscopy is the most common NMR technique used to determine the number of different types of protons and their relative arrangements in a molecule. In the case of this compound, the ¹H NMR spectrum can be divided into the aromatic and aliphatic regions.
The aromatic protons on the phenyl ring typically appear as a set of doublets due to the para-substitution pattern. The protons ortho to the dimethylamino group are expected to be shielded and appear at a lower chemical shift (further upfield) compared to the protons meta to this group, which are adjacent to the ethane-1,2-diol substituent.
The aliphatic portion of the molecule consists of the two protons of the diol's ethyl chain and the six protons of the dimethylamino group. The methyl protons of the dimethylamino group are expected to give a sharp singlet due to their chemical equivalence. The two protons on the ethyl chain (CH and CH₂) will show more complex splitting patterns due to their diastereotopic nature and coupling to each other. The methine proton (CH-OH) will likely appear as a doublet of doublets, coupling to the two non-equivalent protons of the adjacent methylene (B1212753) group (CH₂-OH). The methylene protons, in turn, will also be split by the methine proton. The hydroxyl protons (-OH) may appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.
A predicted ¹H NMR data table for this compound is presented below. The chemical shifts are estimated based on analogous structures and computational prediction software.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H (ortho to -N(CH₃)₂) | 6.7-6.8 | d | ~8-9 |
| H (meta to -N(CH₃)₂) | 7.2-7.3 | d | ~8-9 |
| -N(CH₃)₂ | 2.9-3.0 | s | - |
| CH(OH) | 4.5-4.7 | dd | ~3-5, ~7-9 |
| CH₂(OH) | 3.5-3.7 | m | - |
| -OH | Variable (e.g., 2.0-4.0) | br s | - |
Carbon (¹³C) NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. In this compound, a total of 8 distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 10 carbon atoms in the molecule (with the two methyl carbons of the dimethylamino group and the two ortho and two meta carbons of the phenyl ring being equivalent by symmetry).
Below is a table of predicted ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (ipso, attached to -N(CH₃)₂) | ~150 |
| C (ortho to -N(CH₃)₂) | ~112 |
| C (meta to -N(CH₃)₂) | ~128 |
| C (ipso, attached to diol) | ~130 |
| -N(CH₃)₂ | ~40 |
| CH(OH) | ~75 |
| CH₂(OH) | ~68 |
The ethane-1,2-diol moiety in the target molecule contains a stereocenter at the carbon bearing the hydroxyl group and the phenyl ring. While the synthesis may result in a racemic mixture, advanced NMR techniques can be employed to study the stereochemistry, particularly if diastereomers are formed or if chiral derivatizing agents are used.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that can provide information about the spatial proximity of protons. By observing cross-peaks between protons that are close in space but not necessarily bonded, it is possible to deduce the relative stereochemistry of the molecule. For instance, correlations between specific protons on the phenyl ring and the aliphatic chain could help define the preferred conformation and the relative orientation of the substituents.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the dimethylamino group is expected around 1350-1250 cm⁻¹. Finally, the C-O stretching of the alcohol groups will produce strong bands in the 1000-1200 cm⁻¹ region.
A table summarizing the expected characteristic FTIR absorption bands is provided below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1500-1600 | Medium to Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-O Stretch (Alcohol) | 1000-1200 | Strong |
Expected prominent Raman shifts for the compound are listed in the table below.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3070 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic Ring Breathing | ~1610 | Strong |
| Aromatic C=C Stretch | 1580-1600 | Medium |
| C-C Stretch (Aliphatic) | 800-1000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-(dimethylamino)phenyl chromophore. This group typically exhibits strong absorption in the UV region due to π → π* transitions. The lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in resonance with the phenyl ring, leading to an intramolecular charge transfer (ICT) character in the electronic transitions.
The position and intensity of the absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. In nonpolar solvents, the compound would likely exhibit an absorption maximum characteristic of the locally excited state of the aromatic system. As the solvent polarity increases, a bathochromic (red) shift in the absorption maximum is anticipated. This is due to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules.
The expected UV-Vis absorption data for this compound in various solvents, based on the behavior of analogous compounds, is presented in Table 1.
Table 1: Expected UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity Index | Expected λmax (nm) |
|---|---|---|
| Hexane | 0.1 | ~280-290 |
| Dichloromethane | 3.1 | ~290-300 |
| Acetonitrile (B52724) | 5.8 | ~295-305 |
| Ethanol | 4.3 | ~300-310 |
| Methanol (B129727) | 5.1 | ~300-310 |
| Water | 10.2 | ~305-315 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 181.23 g/mol ), soft ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) would be employed to generate the molecular ion.
The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry would likely proceed through several characteristic pathways for alcohols and amines. Key fragmentation patterns would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the diol or the nitrogen atom of the dimethylamino group.
Dehydration: Loss of a water molecule (18 Da) from the diol moiety.
Cleavage of the bond between the two hydroxyl-bearing carbons.
Fragmentation of the dimethylamino group.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 182.1125. The high mass accuracy of HRMS can definitively confirm the elemental formula of the compound.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce product ions. This technique is invaluable for confirming the connectivity of atoms within the molecule.
For the protonated molecule of this compound ([M+H]⁺, m/z 182.1), characteristic product ions would be expected from the fragmentation pathways mentioned earlier. A plausible fragmentation pathway could involve the loss of water to yield a fragment at m/z 164.1. Subsequent fragmentation could lead to the formation of the stable 4-(dimethylamino)benzyl cation at m/z 134.1. The expected major fragments are detailed in Table 2.
Table 2: Expected Tandem Mass Spectrometry (MS/MS) Fragments for [C₁₀H₁₅NO₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z (monoisotopic) |
|---|---|---|---|
| 182.1 | [M+H - H₂O]⁺ | C₁₀H₁₄N⁺ | 164.1 |
| 182.1 | [M+H - CH₂O]⁺ | C₉H₁₂NO⁺ | 150.1 |
| 182.1 | [4-(dimethylamino)benzyl]⁺ | C₉H₁₂N⁺ | 134.1 |
| 182.1 | [C₈H₁₀N]⁺ | C₈H₁₀N⁺ | 120.1 |
X-ray Diffraction Studies for Solid-State Structure and Chirality
While a crystal structure for this compound is not currently available in the public domain, the crystal structure of a related compound, 1,2-bis(4-(dimethylamino)phenyl)ethane-1,2-dione, has been reported. researchgate.net This suggests that the target diol is also likely to be a crystalline solid. A hypothetical crystallographic data table for this compound is presented in Table 3, based on typical values for small organic molecules.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-8 |
| c (Å) | ~15-20 |
| β (°) | ~95-105 |
| Volume (ų) | ~1200-1500 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.2-1.3 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of this compound and for the separation of enantiomers or components in a mixture.
High-performance liquid chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol, would be suitable. The UV detector would be set to the absorption maximum of the compound to ensure high sensitivity. The purity of the sample can be determined by the area percentage of the main peak.
Since this compound is a chiral compound, the separation of its enantiomers is of significant interest. This can be achieved using chiral HPLC. Chiral stationary phases (CSPs) are used to differentiate between the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of a wide range of chiral compounds, including vicinal diols. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving good separation. A hypothetical chiral HPLC separation is detailed in Table 4.
Table 4: Hypothetical Chiral HPLC Method for the Separation of this compound Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at λmax |
| Expected Retention Time (R-enantiomer) | ~8-10 min |
| Expected Retention Time (S-enantiomer) | ~11-13 min |
Theoretical and Computational Investigations on 1 4 Dimethylamino Phenyl Ethane 1,2 Diol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and related energetic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.net DFT studies on 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol would elucidate its electronic properties and reactivity.
The para-dimethylamino group acts as a strong electron-donating group, influencing the electronic landscape of the entire molecule. This effect increases the electron density on the phenyl ring, particularly at the ortho and para positions, through resonance. smolecule.com DFT calculations can quantify this effect by mapping the Molecular Electrostatic Potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atom and the oxygen atoms of the diol would be identified as nucleophilic centers, while the hydrogen atoms of the hydroxyl groups would be electrophilic.
Key reactivity descriptors can be calculated from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is associated with the ability to donate electrons, and for this molecule, it would likely be localized on the electron-rich dimethylaminophenyl moiety. The LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com
Global reactivity parameters derived from these orbital energies provide further insights. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations would likely classify this compound as a soft molecule with moderate nucleophilicity, susceptible to reactions with electrophiles. researchgate.netmdpi.com
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Electrophilicity Index | ω | χ²/2η | Propensity to accept electrons |
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. lumenlearning.com For this compound, the key rotations are around the C-C bond of the ethane-diol fragment and the C-C bond connecting this fragment to the phenyl ring.
The conformational preference of the ethane-1,2-diol backbone is well-studied. Computational and experimental studies on ethane-1,2-diol itself show that the gauche conformation is more stable than the anti conformation by approximately 9.6 kJ/mol. pearson.com This is an exception to the general rule where steric hindrance favors the anti arrangement. The stability of the gauche conformer is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which is only possible in this orientation. pearson.comvedantu.com
For this compound, a similar preference for the gauche conformation of the O-C-C-O dihedral angle is expected to allow for intramolecular hydrogen bonding. However, the bulky dimethylaminophenyl group introduces additional steric interactions that must be considered. Computational modeling would involve systematically rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. This would identify the global minimum energy conformer and other low-energy local minima, as well as the energy barriers for interconversion between them.
| Conformer (O-C-C-O Dihedral) | Dihedral Angle | Key Interaction | Relative Energy (kJ/mol) |
|---|---|---|---|
| Gauche | ~60° | Intramolecular H-bonding | 0 (most stable) |
| Anti | 180° | Steric repulsion minimized (no H-bond) | ~9-12 |
| Eclipsed | 0° | Maximum torsional strain | >20 |
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
While quantum chemical calculations excel at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov MD simulations model atoms as particles and use classical mechanics to simulate their movements based on a force field that describes intramolecular and intermolecular forces. nih.gov
An MD simulation of this compound in a solvent, such as water, would provide insights into its solution behavior. The simulations would reveal the nature of intermolecular hydrogen bonding between the diol's hydroxyl groups and water molecules, as well as interactions between the aromatic ring and the solvent. mdpi.com The dimethylamino group would also participate in hydrogen bonding as an acceptor.
By analyzing the trajectories of the molecules, properties like the radial distribution function can be calculated. This function describes how the density of surrounding atoms varies as a function of distance from a reference atom, providing a clear picture of the solvation shell and the strength of intermolecular interactions like hydrogen bonds. mdpi.com MD simulations can also be used to predict macroscopic properties such as diffusion coefficients and viscosity, which are relevant to the compound's behavior in a solution. researchgate.netmdpi.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and reactive intermediates that are often difficult to observe experimentally. pitt.eduresearchgate.net
For this compound, a key transformation is the oxidation of the vicinal diol. This can lead to C-C bond cleavage to form 4-(dimethylamino)benzaldehyde (B131446) and formaldehyde. A computational study of this reaction would involve mapping the potential energy surface from reactants to products.
For example, in a periodate-mediated cleavage, the mechanism involves the formation of a cyclic periodate (B1199274) ester intermediate. Computational methods could model the formation of this intermediate and its subsequent decomposition, identifying the rate-determining step by comparing the activation energies of each stage of the reaction.
The this compound molecule possesses features that make it susceptible to radical reactions. The electron-rich dimethylaminophenyl group can be oxidized to form a radical cation under certain conditions, such as photoinduced electron transfer. smolecule.com Furthermore, the diol group can undergo reactions initiated by radical species.
Computational modeling can be used to investigate these radical pathways. For instance, the dehydration of 1,2-diols can proceed through a radical mechanism. nih.gov This process could be initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups by a radical initiator. The resulting alkoxy radical could then undergo further reactions. Another possibility is the abstraction of a hydrogen atom from one of the carbon atoms of the diol backbone, which could lead to a ketyl radical intermediate followed by elimination of a hydroxyl group. nih.gov
Computational modeling of these pathways would involve calculating the stability of the potential radical intermediates. Spin density calculations would show how the unpaired electron is distributed across the molecule, which is crucial for predicting the subsequent reaction steps. researchgate.net By calculating the energy barriers for different potential steps, such as hydrogen abstraction, β-scission, or cyclization, the most likely radical reaction pathway can be elucidated. researchgate.net
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate spectroscopic parameters. These theoretical predictions can then be compared with experimental spectra, such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, to confirm the molecular structure and understand its electronic properties.
The process typically begins with the optimization of the molecule's ground-state geometry using a selected level of theory, such as the B3LYP functional with a basis set like 6-311++G(d,p). nih.gov Once the optimized structure is obtained, vibrational frequency calculations can be performed to predict the IR and Raman spectra. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. sapub.org Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or wagging of bonds, with the aid of Potential Energy Distribution (PED) analysis. nih.gov
For example, in computational studies of similar aromatic compounds, the C-H stretching vibrations of the phenyl ring are typically predicted in the 3100-3000 cm⁻¹ region. scielo.org.za The characteristic vibrations of the functional groups in this compound, such as the O-H stretching of the diol, C-N stretching of the dimethylamino group, and C-O stretching of the alcohol groups, can be precisely predicted and compared with experimental Fourier Transform Infrared (FT-IR) spectra.
The following table illustrates a representative comparison between theoretical and experimental vibrational frequencies for a related chalcone (B49325) derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, demonstrating the typical level of agreement achieved in such studies.
| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3057 | 3120-3070 |
| C=O stretching | 1650 | 1645 |
| C=C stretching | 1580 | 1575 |
| C-N stretching | 1360 | 1355 |
| C-Cl stretching | 750 | 745 |
| This table is illustrative and based on data for a related compound to demonstrate the comparative methodology. |
Electronic properties, such as the UV-Vis absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. The calculated maximum absorption wavelengths (λmax) can be compared with the bands observed in the experimental UV-Vis spectrum, which provides insights into the electronic structure and chromophores within the molecule. For molecules containing a dimethylamino-phenyl group, the absorption spectra typically show a strong band related to π→π* transitions within the aromatic system. nih.gov
NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govscielo.org.za The computed chemical shifts, usually referenced to a standard like Tetramethylsilane (TMS), can be directly compared with experimental NMR data to aid in the complete assignment of all proton and carbon signals in the molecule.
Pharmacophore Modeling and Ligand-Based Design for Related Chemical Entities
Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach focuses on identifying the essential structural and chemical features of known active molecules (ligands) that are responsible for their biological activity. A pharmacophore is an abstract representation of these features and their spatial arrangement. nih.gov
For chemical entities related to this compound, a pharmacophore model could be developed to guide the design of new molecules with potentially similar or improved biological activities. The key steps in this process involve:
Selection of a Training Set: A diverse set of molecules with known biological activity against a specific target is compiled. ugm.ac.id
Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.
Feature Identification: Common chemical features are identified among the active molecules. For a molecule like this compound, these features would likely include:
Hydrogen Bond Donors (from the two hydroxyl groups).
Hydrogen Bond Acceptors (from the oxygen and nitrogen atoms).
Aromatic Ring (the phenyl group).
Positive Ionizable Feature (the dimethylamino group, which can be protonated).
Pharmacophore Generation and Validation: The identified features are spatially aligned to create one or more pharmacophore models. These models are then validated by their ability to distinguish known active compounds from inactive ones. nih.gov
The validated pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new "hit" compounds that match the pharmacophoric features. nih.gov This process can significantly reduce the time and cost associated with discovering new lead compounds. nih.gov
Furthermore, the pharmacophore model can be used for ligand-based design, where new chemical entities are designed de novo or by modifying existing structures to better fit the model. drugdesign.org For instance, the diol moiety of this compound could be identified as a critical feature for hydrogen bonding. Ligand-based design might then explore modifications to this group, such as replacing it with bioisosteres, to enhance binding affinity or improve pharmacokinetic properties, while ensuring the new molecule still maps onto the essential features of the pharmacophore. drugdesign.org This rational design approach leverages the knowledge gained from known active compounds to guide the synthesis of novel and more potent molecules. fiveable.me
Derivatization Strategies and Analogue Synthesis of 1 4 Dimethylamino Phenyl Ethane 1,2 Diol
Synthesis of Substituted Arylethanes from the Diol Precursor
The 1,2-diol moiety of 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol serves as a key functional handle for the synthesis of various substituted arylethanes. The hydroxyl groups can undergo a range of transformations, including oxidation, esterification, and dehydration, to yield a variety of functionalized derivatives.
One common strategy involves the oxidative cleavage of the vicinal diol. This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of carbonyl compounds. Depending on the oxidizing agent and reaction conditions, this can yield aldehydes or carboxylic acids. For instance, treatment with a strong oxidizing agent like periodic acid (H₅IO₆) or lead tetraacetate (Pb(OAc)₄) can cleave the diol to produce 4-(dimethylamino)benzaldehyde (B131446) and formaldehyde. These resulting carbonyl compounds can then serve as versatile intermediates for further synthetic transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to generate a wide array of substituted arylethanes.
Esterification of the hydroxyl groups provides another avenue for derivatization. The diol can react with carboxylic acids, acid chlorides, or acid anhydrides to form mono- or di-esters. This reaction is often catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters can exhibit modified solubility, stability, and biological activity compared to the parent diol.
Furthermore, dehydration of the diol can lead to the formation of a styrene (B11656) derivative. This elimination reaction, typically carried out under acidic conditions and with heat, removes both hydroxyl groups as water molecules to introduce a double bond, yielding 4-vinyl-N,N-dimethylaniline. This vinyl derivative is a valuable monomer for polymerization and a precursor for other arylethane derivatives through reactions targeting the double bond.
| Transformation | Reagents and Conditions | Product Type |
| Oxidative Cleavage | Periodic acid (H₅IO₆) or Lead tetraacetate (Pb(OAc)₄) | Aldehydes/Carboxylic Acids |
| Esterification | Carboxylic acid/acid chloride/anhydride, Acid catalyst/DCC | Mono-/Di-esters |
| Dehydration | Acid catalyst (e.g., H₂SO₄), Heat | Styrene derivative |
Formation of Macrocyclic and Polymeric Derivatives
The bifunctional nature of this compound makes it a suitable building block for the construction of macrocyclic and polymeric structures. These larger molecules can exhibit unique host-guest properties, altered photophysical characteristics, and tailored material properties.
Polycondensation is a key strategy for synthesizing polymers from the diol. By reacting this compound with a dicarboxylic acid or its derivative (e.g., a diacyl chloride), a polyester (B1180765) can be formed. The reaction proceeds through the formation of ester linkages between the diol and the dicarboxylic acid monomers, resulting in a linear polymer chain. The properties of the resulting polyester, such as its molecular weight, solubility, and thermal stability, can be tuned by varying the dicarboxylic acid comonomer and the polymerization conditions.
The synthesis of macrocycles can be achieved through high-dilution condensation reactions. Reacting the diol with a suitable bifunctional linker molecule, such as a diamine or a dihalide, under conditions that favor intramolecular cyclization over intermolecular polymerization can lead to the formation of macrocyclic ethers or esters. The size of the resulting macrocycle is dependent on the length and nature of the linker.
Another approach to polymeric materials involves the ring-opening polymerization (ROP) of cyclic ethers, where this compound can act as an initiator. The hydroxyl groups of the diol can initiate the polymerization of strained cyclic ethers like epoxides or oxetanes, leading to the formation of polyether chains grafted onto the diol core. This method allows for the synthesis of well-defined polymer architectures.
| Strategy | Comonomer/Initiator | Resulting Structure |
| Polycondensation | Dicarboxylic acid or diacyl chloride | Polyester |
| Macrocyclization | Diamine, Dihalide | Macrocyclic ether/ester |
| Ring-Opening Polymerization | Cyclic ethers (e.g., epoxides) | Polyether-grafted diol |
Preparation of Schiff Base Ligands Incorporating the Dimethylamino Phenyl Moiety
While this compound itself does not directly form a Schiff base, it can be readily converted into a precursor suitable for Schiff base synthesis. This typically involves a two-step process: oxidation of the diol to a dicarbonyl compound, followed by condensation with a primary amine.
The initial step is the oxidation of the 1,2-diol to the corresponding α-diketone, 1-(4-(dimethylamino)phenyl)ethane-1,2-dione. This can be achieved using various oxidizing agents, such as copper(II) acetate (B1210297) or bismuth(III) oxide. The resulting dione (B5365651) possesses two reactive carbonyl groups.
The subsequent condensation reaction of the α-diketone with a primary amine (R-NH₂) leads to the formation of a di-imine, a type of Schiff base. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration process. The resulting Schiff base ligands incorporate the 4-(dimethylamino)phenyl moiety and possess two imine (C=N) functional groups, which are excellent coordinating sites for metal ions. The electronic properties of the Schiff base can be tuned by varying the substituent (R) on the primary amine.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Oxidation | Copper(II) acetate or Bismuth(III) oxide | 1-(4-(dimethylamino)phenyl)ethane-1,2-dione |
| 2 | Condensation | Primary amine (R-NH₂) | Di-imine Schiff base |
Chiral Auxiliaries and Ligands Derived from this compound
When obtained in an enantiomerically pure form, this compound becomes a valuable building block for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. The inherent chirality of the diol can be transferred to a substrate or a metal center to control the stereochemical outcome of a reaction.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. Enantiopure this compound can be reacted with a prochiral ketone or aldehyde to form a chiral acetal (B89532) or ketal. The steric and electronic environment created by the chiral diol moiety can then bias the approach of a reagent to one face of the molecule, leading to a high degree of diastereoselectivity in subsequent reactions such as alkylations or reductions. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered.
Chiral ligands are synthesized from the enantiopure diol to coordinate with a metal catalyst and create a chiral environment around the metal center. For example, the hydroxyl groups can be functionalized to introduce phosphine (B1218219) or other coordinating groups. These modified chiral ligands can then be used in a variety of asymmetric catalytic reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products. The 4-(dimethylamino)phenyl group can also play a role in the electronic properties of the ligand and its interaction with the metal center.
| Application | Derivatization Strategy | Role in Asymmetric Synthesis |
| Chiral Auxiliary | Formation of chiral acetals/ketals with prochiral carbonyls | Diastereoselective control of reactions on the substrate |
| Chiral Ligand | Functionalization of hydroxyl groups with coordinating moieties | Creation of a chiral environment around a metal catalyst |
Applications in Chemical Research and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter in 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol makes its chiral enantiomers valuable building blocks in asymmetric synthesis. Chiral 1,2-diols are crucial intermediates in the preparation of high-value pharmaceuticals. For instance, (S)-1-phenylethane-1,2-diol, a related compound, is a key intermediate in the synthesis of norfluoxetine (B159337) and fluoxetine, which are used to treat psychiatric disorders. mdpi.com
Research has demonstrated the possibility of obtaining enantiomerically enriched forms of this compound through kinetic resolution. One method allows for the synthesis of the (S)-enantiomer in approximately 38% isolated yield and with an enantiomeric excess (ee) of ≥96%. smolecule.com In this process, the unreacted (R)-enantiomer can be recovered with high optical purity (≥95% ee) and racemized for use in an iterative dynamic kinetic resolution process, maximizing the yield of the desired chiral product. smolecule.com The accessibility of such highly pure chiral diols is critical for the synthesis of enantiomerically pure target molecules.
Intermediacy in the Synthesis of Complex Organic Molecules
As a bifunctional molecule with both diol and amine functionalities, this compound serves as a versatile intermediate in the synthesis of more complex organic structures. smolecule.com The hydroxyl groups can undergo oxidation to form carbonyls or carboxylic acids, and they can react with carboxylic acids to form esters. smolecule.com The dimethylamino group can act as a nucleophile in substitution reactions. smolecule.com
The structural motif of 1-phenylethane-1,2-diol is a recurring theme in the synthesis of various bioactive compounds. These diols can be selectively oxidized to produce valuable products like 2-hydroxy-1-phenylethan-1-one using a variety of catalysts. medchemexpress.comresearchgate.net Furthermore, nickel-catalyzed reactions have been developed for the selective monoamination of 1,2-diols, providing an efficient route to synthesize β-amino alcohols, which are important structural units in many pharmaceuticals. acs.org
Application in Polymer Chemistry and Resin Development
Aromatic diols are important monomers in polymer chemistry, used to impart rigidity and specific thermal properties to polymers like polyesters and polyurethanes. mdpi.combioplasticsnews.com The incorporation of aromatic units into the polymer backbone can enhance thermal stability and modify mechanical properties. While direct applications of this compound in polymerization are not extensively documented, the utility of similar aromatic diols is well-established.
For example, bio-based aromatic diols derived from vanillin (B372448) have been used to synthesize new series of aromatic-aliphatic polyesters and polyurethanes. mdpi.com These polymers exhibit glass transition temperatures (Tg) ranging from 11.6 to 81.2 °C, demonstrating how the structure of the diol monomer influences the properties of the final material. mdpi.com Enzymatic synthesis methods have also been successfully employed to produce polyesters from various aromatic diols, resulting in polymers with moderate molecular weights and defined thermal characteristics. bioplasticsnews.comyork.ac.uk The diol functionality of this compound makes it a potential candidate for creating novel polymers with unique properties conferred by the N,N-dimethylaniline moiety. Additionally, N,N-dimethylaniline itself is used as a promoter in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org
Exploration in Optoelectronic Materials Development
The N,N-dimethylaniline group is a well-known electron-donating moiety, and its incorporation into molecular structures often leads to interesting photophysical properties. Derivatives of N,N-dimethylaniline are explored for their applications in optoelectronic materials, such as laser dyes and fluorescent probes. nih.govosaka-u.ac.jp These compounds often exhibit intramolecular charge transfer (ICT), which is crucial for their optical and electronic behavior. nih.gov
For instance, a chalcone (B49325) derivative containing a dimethylamino group, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, has been investigated as a laser dye material. nih.gov This compound displays dual amplified spontaneous emission (ASE) bands, a property influenced by solvent polarity and concentration. nih.gov The strong electron-donating nature of the dimethylamino group enhances the photophysical properties through ICT. nih.gov Given that this compound contains this same functional group, it and its derivatives represent promising candidates for the development of new materials for electronic and optoelectronic sensors. nih.gov
Use in Sensor Development and Chemical Probes
The fluorescent properties of N,N-dimethylaniline derivatives make them suitable for use in the development of chemical sensors and fluorescent probes. researchgate.net These probes can be designed to detect specific analytes or changes in their local environment. The fluorescence of these molecules is often sensitive to solvent polarity and viscosity. iitkgp.ac.in
A notable example is the development of a push-pull molecule, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA), which serves as a versatile fluorescent probe for imaging lipid droplets in cells. osaka-u.ac.jp This probe's fluorescence exhibits excellent solvatochromism (a change in color depending on the solvent polarity), allowing it to report on the polarity of its microenvironment. osaka-u.ac.jp Similarly, N-phenyl-1-naphthylamine has been used as a fluorescent probe to monitor metabolic changes in biological membranes. nih.gov The structural similarity of this compound to these compounds suggests its potential as a scaffold for designing new small-molecule fluorescent probes for applications in biology and environmental sensing. rsc.org
Adsorption and Corrosion Inhibition Studies (for related derivatives/structures)
While specific studies on this compound as a corrosion inhibitor are scarce, its structural components—an amino alcohol and an N,N-dimethylaniline derivative—belong to classes of compounds well-known for their anti-corrosion properties.
Amino alcohols are effective corrosion inhibitors, particularly for steel in concrete. scirp.orgscientific.netcdnsciencepub.com They function by adsorbing onto the metal surface, forming a protective film that blocks the cathodic sites where oxygen is reduced, and displacing corrosive ions like chloride. scirp.orgscite.ai This adsorption can halt both anodic and cathodic corrosion reactions, significantly reducing the corrosion rate. researchgate.net
Similarly, N,N-dimethylaniline and its derivatives have been evaluated as corrosion inhibitors for metals in acidic media. researchgate.net The inhibition mechanism involves the adsorption of the organic molecules onto the metal surface, which is facilitated by the presence of heteroatoms like nitrogen with lone pairs of electrons. researchgate.netresearchgate.net Studies have shown that the inhibition efficiency of N,N-dimethylaniline on steel increases with its concentration. researchgate.net The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Given these precedents, it is highly probable that this compound would exhibit similar protective properties.
Future Research Directions and Emerging Perspectives for 1 4 Dimethylamino Phenyl Ethane 1,2 Diol
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 1-(4-(dimethylamino)phenyl)ethane-1,2-diol, research is anticipated to move beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste. The focus will be on "green" chemistry principles to improve the atom economy and sustainability of its production.
Future research could explore:
Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis. For instance, the stereoselective reduction of a corresponding α-hydroxy ketone precursor could be achieved with high enantiomeric excess using engineered ketoreductases. Biocatalysis offers mild reaction conditions, high selectivity, and a reduced environmental footprint. In fact, the resolution of racemic this compound has already been shown to be achievable with excellent stereochemical fidelity by integrating Kocuria gibsonii biocatalysis with solvent engineering smolecule.com.
Catalytic Asymmetric Dihydroxylation: Direct dihydroxylation of a vinyl precursor, 4-vinyl-N,N-dimethylaniline, using catalysts like osmium tetroxide with chiral ligands, could provide a more direct and atom-economical route to chiral diols mdpi.com. Research would focus on developing non-toxic and recyclable catalysts to enhance sustainability.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes nih.gov. Developing a flow synthesis for this compound could lead to higher yields, purity, and a more efficient manufacturing process.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild conditions, biodegradable catalysts. | Enzyme screening, protein engineering, process optimization. |
| Asymmetric Dihydroxylation | High atom economy, direct C=C to diol conversion. | Development of reusable, non-toxic metal catalysts and chiral ligands. |
| Flow Chemistry | Enhanced safety, scalability, process control, and yield. | Reactor design, optimization of reaction conditions (temp, pressure, flow rate). |
Advanced Mechanistic Studies using Time-Resolved Techniques
Understanding the precise reaction mechanisms is fundamental to optimizing existing reactions and discovering new transformations. The presence of the electron-donating dimethylamino group and the phenyl ring makes this compound susceptible to photoinduced electron transfer reactions, leading to the formation of radical cations smolecule.com. These reactive intermediates are key to its potential photochemical applications.
Future mechanistic studies will likely employ advanced spectroscopic techniques to observe these transient species in real-time.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved fluorescence can provide invaluable data on the formation, lifetime, and decay pathways of excited states and radical intermediates on timescales from femtoseconds to milliseconds.
Photoelectron Spectroscopy: This technique can offer insights into the electronic structure of the molecule and its reactive intermediates, helping to unequivocally identify species formed during a reaction rsc.org.
Such studies would aim to elucidate the mechanistic details of its photo-reactivity, which is crucial for designing new photochemical transformations or photofunctional materials.
Integration into Self-Driving Laboratories and Automated Synthesis Platforms
The advent of artificial intelligence (AI) and robotics is revolutionizing chemical research through the concept of self-driving laboratories (SDLs) acs.orgnih.govchemrxiv.orgethz.ch. These automated platforms integrate robotic experimentation with data-driven decision-making to accelerate the discovery and optimization of new molecules and materials nih.govacs.orgnih.gov.
This compound is an ideal candidate for exploration within an SDL framework for several reasons:
Reaction Optimization: An SDL could autonomously explore a vast experimental space to optimize the synthesis of the compound, varying parameters like catalysts, solvents, temperature, and reaction time to maximize yield and selectivity nih.gov.
Derivative Discovery: Automated platforms can be programmed to synthesize a library of derivatives by reacting the diol or amine functionalities with various reagents. The properties of these new compounds could then be screened in a high-throughput manner for applications in drug discovery or materials science.
Kinetic Modeling: By performing numerous experiments and analyzing the results in a closed loop, an SDL can rapidly build accurate kinetic models for reactions involving this compound acs.org.
| SDL Application Area | Objective | Key Technologies |
| Synthesis Optimization | Maximize yield and purity while minimizing cost and waste. | Robotic liquid handlers, flow reactors, online analytics (HPLC, NMR), machine learning algorithms. |
| Derivative Library Synthesis | Discover new compounds with desired properties. | Automated parallel synthesis platforms, high-throughput screening. |
| Mechanistic Investigation | Build predictive models of reaction kinetics and pathways. | Automated experimentation, real-time data analysis, AI-driven hypothesis generation. |
Expansion of Applications in Functional Materials
While initial interest in compounds like this compound may stem from its potential as a pharmaceutical intermediate smolecule.com, its structural motifs suggest significant potential in materials science. The rigid phenyl ring, combined with the flexible diol and polar amine groups, offers handles for polymerization and incorporation into larger molecular architectures.
Future research is poised to explore its use as a monomer or building block for advanced functional materials:
Polyimides: Aromatic diols are precursors for high-performance polymers. For instance, a novel polyimide film with excellent optical transparency, low water absorption, and a very low dielectric constant was synthesized from a similar diol, 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) nih.gov. This suggests that this compound could be a valuable monomer for creating specialty polymers for applications in microelectronics and aerospace.
Epoxy Resins: The diol functionality can react with epichlorohydrin to form diepoxide monomers. The presence of the nitrogen atom could enhance properties like adhesion and thermal stability in the resulting epoxy resins.
Coordination Polymers: The diol and amine groups can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, gas storage, or sensing.
Stereoselective Transformations and Chiral Pool Utilization
This compound is a chiral molecule, existing as a pair of enantiomers. The synthesis and separation of these enantiomers are crucial, as they can exhibit different biological activities and serve as distinct chiral building blocks. Optically pure 1,2-diols are highly valued structural motifs in natural products and pharmaceuticals nih.gov.
Future research will likely focus on two key areas:
Asymmetric Synthesis: Developing highly efficient catalytic methods to produce single enantiomers of the diol directly, avoiding the need for chiral resolution of a racemic mixture. This is a formidable challenge but represents a key goal in modern organic synthesis nih.gov.
Chiral Pool Utilization: Using the separated enantiomers of this compound as starting materials for the synthesis of other complex, enantiomerically pure molecules. They can serve as chiral auxiliaries or be incorporated into the final target molecule. The synthesis of chiral aminodiols from natural products like perillaldehyde highlights the value of such terpene-based building blocks in stereoselective transformations mdpi.com. This underscores the potential for using enantiopure this compound in a similar capacity.
The development of modular approaches to synthesize enantioenriched 1,2-diols is an active area of research, further highlighting the importance of stereocontrol in harnessing the full potential of chiral molecules like this compound nih.gov.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 4-(dimethylamino)benzaldehyde with ethylene glycol under acidic catalysis. Key parameters include:
- Catalyst : Sulfuric acid or p-toluenesulfonic acid (optimal for minimizing side reactions).
- Temperature : 80–100°C for 6–12 hours.
- Workup : Neutralization with NaHCO₃ followed by extraction (ethyl acetate) and column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
- Data Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 62 | 95 |
| p-TsOH | 100 | 78 | 98 |
Q. How is the structural identity of this compound confirmed in experimental settings?
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks for aromatic protons (δ 7.2–7.4 ppm), hydroxyl groups (δ 5.1 ppm, broad), and dimethylamino group (δ 2.9 ppm, singlet).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms >98% purity .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calculated: 210.1; observed: 210.2) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis or handling of powdered forms.
- Storage : Inert atmosphere (N₂), –20°C for long-term stability .
Q. How is the IUPAC name of this compound derived, and what structural features does it highlight?
- Nomenclature Rules :
- The parent chain is ethane-1,2-diol.
- Substituents: A 4-(dimethylamino)phenyl group at position 1.
- PIN: 1-[4-(dimethylamino)phenyl]ethane-1,2-diol .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across studies?
- Methodology :
- Replication Studies : Validate assays under standardized conditions (e.g., cell lines, exposure times).
- Dose-Response Analysis : Compare EC₅₀ values across models (e.g., in vitro vs. in vivo).
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent effects, impurity profiles) .
Q. How does the dimethylamino group influence the compound’s pharmacokinetic properties?
- Key Findings :
- Lipophilicity : The dimethylamino group enhances solubility in polar solvents (logP = –0.3), aiding bioavailability.
- Metabolism : Demethylation by CYP450 enzymes generates active metabolites, detected via LC-MS/MS in hepatic microsomal assays .
Q. What mechanistic insights exist regarding its interaction with neurological targets?
- Experimental Design :
- Receptor Binding Assays : Radiolabeled ligand competition (e.g., [³H]Dopamine) in rat striatal membranes.
- Results : IC₅₀ of 12 µM for dopamine receptor D2, suggesting partial agonist activity.
- Functional Studies : cAMP modulation in HEK293 cells transfected with D2 receptors .
Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are applicable?
- Chiral Analysis :
- HPLC : Use Chiralpak AD-H column (hexane/isopropanol 85:15) to resolve enantiomers.
- Pharmacology : (R)-enantiomer shows 5× higher affinity for serotonin receptors than (S)-enantiomer in radioligand assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
